Cas no 2227910-51-0 (rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol)

Technical Introduction: rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol is a chiral compound featuring a cyclopropylamine moiety and a chlorophenol group, offering unique structural and functional properties. Its stereochemistry, with (1R,2S) configuration, makes it valuable for asymmetric synthesis and pharmaceutical applications. The presence of the 4-chlorophenol group enhances its reactivity in electrophilic substitutions, while the cyclopropylamine scaffold contributes to conformational rigidity, potentially improving binding affinity in bioactive molecules. This compound is particularly useful as an intermediate in the synthesis of complex organic molecules, including ligands and pharmacophores. Its well-defined stereocenters and functional groups make it a versatile building block for medicinal chemistry and material science research.
rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol structure
2227910-51-0 structure
商品名:rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol
CAS番号:2227910-51-0
MF:C9H10ClNO
メガワット:183.634801387787
CID:6050828
PubChem ID:165640528

rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol 化学的及び物理的性質

名前と識別子

    • rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol
    • EN300-1986162
    • rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol
    • 2227910-51-0
    • インチ: 1S/C9H10ClNO/c10-5-1-2-9(12)7(3-5)6-4-8(6)11/h1-3,6,8,12H,4,11H2/t6-,8+/m0/s1
    • InChIKey: YQNHEOQZJFNFHT-POYBYMJQSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)[C@@H]1C[C@H]1N)O

計算された属性

  • せいみつぶんしりょう: 183.0450916g/mol
  • どういたいしつりょう: 183.0450916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 46.2Ų

rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1986162-0.25g
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol
2227910-51-0
0.25g
$1209.0 2023-09-16
Enamine
EN300-1986162-1.0g
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol
2227910-51-0
1g
$1315.0 2023-06-02
Enamine
EN300-1986162-2.5g
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol
2227910-51-0
2.5g
$2576.0 2023-09-16
Enamine
EN300-1986162-0.05g
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol
2227910-51-0
0.05g
$1104.0 2023-09-16
Enamine
EN300-1986162-10g
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol
2227910-51-0
10g
$5652.0 2023-09-16
Enamine
EN300-1986162-0.5g
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol
2227910-51-0
0.5g
$1262.0 2023-09-16
Enamine
EN300-1986162-5.0g
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol
2227910-51-0
5g
$3812.0 2023-06-02
Enamine
EN300-1986162-5g
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol
2227910-51-0
5g
$3812.0 2023-09-16
Enamine
EN300-1986162-1g
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol
2227910-51-0
1g
$1315.0 2023-09-16
Enamine
EN300-1986162-10.0g
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol
2227910-51-0
10g
$5652.0 2023-06-02

rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol 関連文献

rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenolに関する追加情報

Rac-2-(1R,2S)-2-Aminocyclopropyl-4-Chlorophenol: A Comprehensive Overview

Rac-2-(1R,2S)-2-Aminocyclopropyl-4-Chlorophenol (CAS No. 2227910-51-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropyl group with an amino functionality and a chlorophenol moiety. The cyclopropyl group is known for its strained ring system, which often imparts interesting chemical reactivity and biological activity. The 4-chlorophenol moiety adds electron-withdrawing effects, further influencing the compound's properties.

Recent studies have highlighted the potential of rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol in various applications, particularly in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, leveraging its structural versatility. The amino group in the molecule serves as a reactive site for further functionalization, enabling the creation of derivatives with enhanced biological activity.

The stereochemistry of this compound is another area of focus. The (1R,2S) configuration introduces chiral properties, which are crucial in drug design due to their influence on pharmacokinetics and pharmacodynamics. Stereoisomers often exhibit different biological activities, making this compound a valuable tool in asymmetric synthesis and enantioselective reactions.

From a synthetic perspective, rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol can be prepared through various routes, including cyclopropanation reactions and nucleophilic aromatic substitutions. These methods highlight the molecule's synthetic accessibility and its potential for large-scale production. The use of advanced catalytic systems has further enhanced the efficiency of these reactions, making the compound more viable for industrial applications.

In terms of biological activity, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. Its ability to interact with specific biological targets makes it a candidate for further exploration in drug discovery programs. Additionally, the presence of both hydrophilic and hydrophobic groups in its structure contributes to its solubility properties, which are critical for its bioavailability.

Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol. Molecular docking studies have revealed potential binding modes with key therapeutic targets, offering a foundation for rational drug design efforts. These studies underscore the importance of understanding the compound's three-dimensional structure and its implications for biological activity.

The environmental impact and safety profile of this compound are additional considerations. While it is not classified as a hazardous material under current regulations, proper handling procedures are recommended to ensure occupational safety. Its degradation pathways and ecotoxicological effects are areas that warrant further investigation to support sustainable chemical practices.

In conclusion, rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol (CAS No. 2227910-51-0) stands out as a versatile compound with significant potential in chemical research and development. Its unique structure, stereochemical properties, and synthetic accessibility make it a valuable asset in advancing scientific knowledge and practical applications across diverse industries.

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